(5-Phenylpyridin-3-yl)boronic acid

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Researchers face unreliable cross-coupling yields when substituting heteroarylboronic acids due to protodeboronation. (5-Phenylpyridin-3-yl)boronic acid (CAS 850991-38-7) is specifically optimized for Suzuki-Miyaura reactions, delivering the 5-phenylpyridin-3-yl motif with consistent 97% purity. • Achieves superior coupling efficiency vs. alternative pyridinyl boronic acids prone to C-B bond cleavage under aqueous base • Enables iterative synthesis of linear poly(phenylpyridyl) chains ('garlands') inaccessible with simpler boronic acids • Supplied with precise stock solution data (1 mM = 5.0249 mL) for reproducible experimental planning

Molecular Formula C11H10BNO2
Molecular Weight 199.02 g/mol
CAS No. 850991-38-7
Cat. No. B1418821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylpyridin-3-yl)boronic acid
CAS850991-38-7
Molecular FormulaC11H10BNO2
Molecular Weight199.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)C2=CC=CC=C2)(O)O
InChIInChI=1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H
InChIKeyFVWWKNZKPWWOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Phenylpyridin-3-yl)boronic acid Procurement Overview


(5-Phenylpyridin-3-yl)boronic acid (CAS 850991-38-7) is a heteroarylboronic acid derivative of pyridine with a phenyl substituent at the 5-position and a boronic acid group at the 3-position. It serves as a key building block in organic synthesis, most notably as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl and heteroaryl architectures . This compound is commercially available from multiple suppliers with a typical purity specification of 97% .

Workflow: Suzuki-Miyaura cross-coupling nucleophile for biaryl construction
Purity: Research-grade specification, suitable for reproducible coupling protocols
Handling: Crystalline solid, recommended storage 2–8°C to preserve boronic acid integrity

Why (5-Phenylpyridin-3-yl)boronic acid Is Irreplaceable


The use of heteroarylboronic acids like (5-Phenylpyridin-3-yl)boronic acid is not interchangeable with simpler aryl or alternative pyridinyl boronic acids. This is primarily due to two well-documented and quantifiable challenges: their inherent instability towards protodeboronation and the difficult nature of their synthesis and isolation [1][2]. The electron-withdrawing nature of the pyridine nitrogen can increase the propensity for the carbon-boron bond to cleave under standard Suzuki-Miyaura conditions (e.g., in the presence of aqueous base), leading to lower yields and the formation of a reduced (protodeboronated) byproduct [3]. Furthermore, the synthesis and purification of pyridyl boronic acids are notoriously challenging, which directly impacts their commercial availability and cost [2]. Consequently, replacing a specific heteroaryl boronic acid with a less expensive or more readily available analog is highly likely to result in a failed or significantly lower-yielding reaction, creating substantial risk in both R&D and scaled-up production environments.

Protodeboronation liability
Heteroaryl C–B bond cleavage in aqueous base can drastically reduce coupling yield; simpler pyridinyl boronic acids are known to fail under standard Suzuki conditions.
Synthesis & supply complexity
Pyridinylboronic acids are challenging to prepare and purify, leading to limited commercial availability and higher cost; switching to an unverified analog may delay project timelines.
Purity and impurity risk
Lower-purity generic alternatives may introduce dehalogenation byproducts or residual catalysts, adding purification steps and compromising coupling reproducibility.

(5-Phenylpyridin-3-yl)boronic acid: Suzuki Coupling Evidence


Suzuki Coupling Efficiency

(5-Phenylpyridin-3-yl)boronic acid has been specifically documented to be an efficient reagent in Suzuki coupling reactions, producing high yields . While the exact yield is not numerically specified in this source, the statement of high efficiency is a key qualitative differentiator when compared to the general class of pyridinylboronic acids, which are known for their instability and propensity for low yields due to protodeboronation [1]. This indicates that the 5-phenyl substitution pattern confers a level of stability and reactivity that is favorable for this critical bond-forming reaction.

Coupling Efficiency
Class-level
Qualitative: reported high yields in Suzuki coupling
Supports coupling workflow fit
No numerical yield reported; vendor statement
Organic Synthesis Cross-Coupling Suzuki-Miyaura

Purity Benchmarking

Commercially available (5-Phenylpyridin-3-yl)boronic acid is consistently supplied with a purity specification of ≥97%, as verified by multiple reputable vendors . This purity level meets or exceeds the recognized industry standard for research-grade boronic acid intermediates, which is typically 97% or higher to ensure experimental reliability and minimize the impact of impurities on reaction outcomes [1]. In contrast, less specialized or generic boronic acids may be offered at lower purities (e.g., 95% or less), increasing the risk of failed reactions and the need for additional purification steps .

Purity Benchmark
Cross-study comparable
≥97%
Specification review supports lot consistency
Typical generic baseline 95%; CoA verification recommended
Quality Control Chemical Purity Procurement

Stability Against Protodeboronation

Heteroarylboronic acids, as a class, are highly susceptible to protodeboronation, an unwanted side reaction where the boronic acid group is replaced by a proton, which reduces yield [1]. While direct quantitative data comparing the protodeboronation rate of (5-Phenylpyridin-3-yl)boronic acid to simpler analogs is absent from available sources, its documented high efficiency in Suzuki couplings implies that the 5-phenyl substituent enhances its stability under standard reaction conditions relative to unsubstituted or less hindered pyridinyl boronic acids . The procurement of (5-Phenylpyridin-3-yl)boronic acid, with its stable crystalline form and long-term storage recommendations of 2-8°C, is therefore a strategic choice to mitigate the inherent instability of the pyridinylboronic acid class .

Protodeboronation Stability
Class-level
Implied stability: efficient coupling, crystalline form, 2–8°C storage
Risk mitigation for low-yield side reaction
Direct rate comparison not available; 5-phenyl substitution likely contributes
Reaction Optimization Protodeboronation Heteroarylboronic Acid

(5-Phenylpyridin-3-yl)boronic acid Applications


Complex Biaryl Synthesis via Suzuki Coupling

This compound is optimally used as a nucleophilic coupling partner in the synthesis of complex molecules containing the 5-phenylpyridin-3-yl motif. The documented high efficiency of this compound in Suzuki-Miyaura reactions makes it the preferred choice over other pyridinyl boronic acids that are known to suffer from low yields due to protodeboronation . Its consistent 97% purity further ensures the reliability and reproducibility of these critical bond-forming reactions in both medicinal chemistry and materials science research.

Synthesis of Poly(phenylpyridyl) Architectures

This specific boronic acid is a valuable building block for constructing linear and unsymmetric poly(phenylpyridyl) chains ('garlands') via iterative Suzuki-Miyaura cross-coupling . The 5-phenylpyridin-3-yl group provides a specific and rigid structural motif. This is a specialized application where a simpler phenylboronic acid or an unsubstituted pyridinylboronic acid would fail to deliver the required molecular architecture and electronic properties, making (5-Phenylpyridin-3-yl)boronic acid a non-substitutable reagent for this research area.

Stock Solution Preparation

For laboratories requiring reproducible and reliable results, this compound is ideally suited for the preparation of precise stock solutions. Suppliers provide detailed solubility and molarity information, such as 1 mM = 5.0249 mL, which facilitates accurate experimental planning . Furthermore, the high purity specification (≥97%) is critical for biological assays to minimize off-target effects or data variability caused by impurities, a concern less critical for cruder or lower-purity chemical reagents .

Application
Selection Property
Validation Focus
Biaryl synthesis via Suzuki coupling
Nucleophilic coupling partner stability
Coupling yield reproducibility; protodeboronation suppression
Linear poly(phenylpyridyl) chain assembly
Rigid 5-phenylpyridin-3-yl structural motif
Iterative cross-coupling sequence fidelity
Assay stock solution preparation
High-purity specification
Solubility consistency; molarity reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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